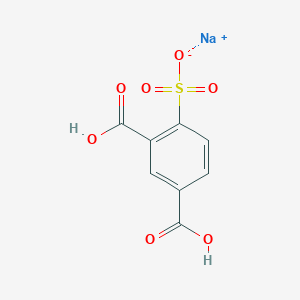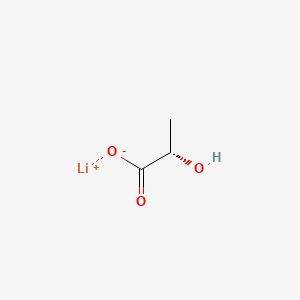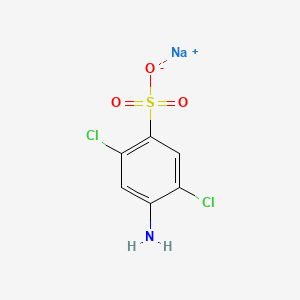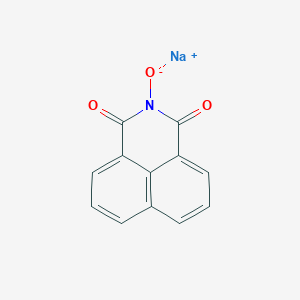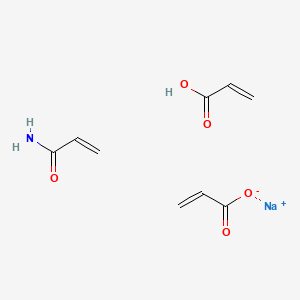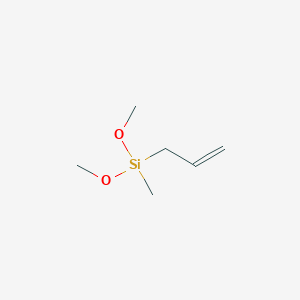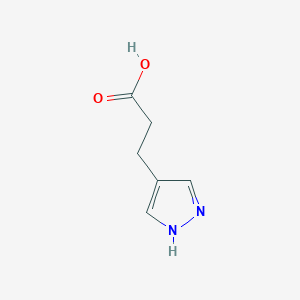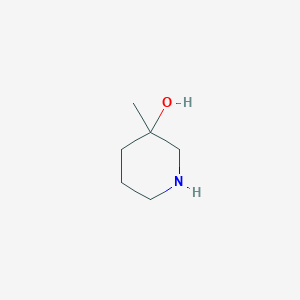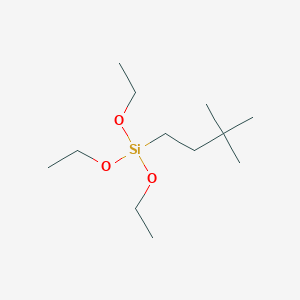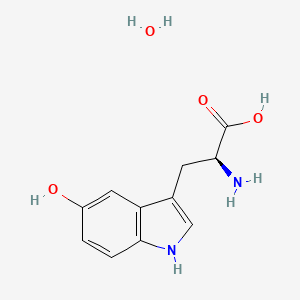
5-Hydroxy-L-tryptophan hydrate
Overview
Description
5-Hydroxy-L-tryptophan hydrate, also known as oxitriptan, is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin. It is derived from the amino acid tryptophan and is commonly used as a dietary supplement to boost serotonin levels in the brain. This compound plays a crucial role in regulating mood, sleep, and appetite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 5-Hydroxy-L-tryptophan hydrate involves the hydroxylation of L-tryptophan. This process is catalyzed by the enzyme tryptophan hydroxylase, which requires oxygen, iron (Fe²⁺), and tetrahydrobiopterin as cofactors. The reaction conditions typically involve maintaining a controlled environment with specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Escherichia coli is often genetically engineered to express the necessary enzymes for converting glucose to this compound. This method involves constructing a cell factory with a series of metabolic pathways to enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-L-tryptophan hydrate undergoes several types of chemical reactions, including:
Decarboxylation: This reaction converts this compound to serotonin (5-hydroxytryptamine) with the help of the enzyme aromatic-L-amino-acid decarboxylase and vitamin B6.
Common Reagents and Conditions:
Decarboxylation: Requires aromatic-L-amino-acid decarboxylase and vitamin B6.
Oxidation: Involves oxygen and specific enzymes like tryptophan hydroxylase.
Major Products:
Serotonin: Formed through decarboxylation.
Melatonin: Formed through further oxidation and acetylation.
Scientific Research Applications
5-Hydroxy-L-tryptophan hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various neurotransmitters and hormones.
Biology: Studied for its role in neurotransmitter biosynthesis and its effects on mood and behavior.
Medicine: Used as a dietary supplement to treat conditions like depression, anxiety, insomnia, and migraines. .
Industry: Employed in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
5-Hydroxy-L-tryptophan hydrate works by increasing the production of serotonin in the brain and central nervous system. Serotonin is a neurotransmitter that affects mood, appetite, sleep, and pain sensation. The compound crosses the blood-brain barrier and is converted to serotonin by the enzyme aromatic-L-amino-acid decarboxylase. This increase in serotonin levels helps regulate mood and alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
L-Tryptophan: The precursor to 5-Hydroxy-L-tryptophan hydrate.
Serotonin: The neurotransmitter produced from this compound.
Melatonin: A hormone derived from serotonin that regulates sleep-wake cycles.
Uniqueness: this compound is unique in its ability to directly increase serotonin levels in the brain, bypassing the rate-limiting step of tryptophan hydroxylation. This makes it more effective in boosting serotonin levels compared to L-tryptophan .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHMHBYEZJGNC-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639876 | |
| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207386-94-5, 314062-44-7 | |
| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


